3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269037
InChI: InChI=1S/C7H11BrN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)
SMILES:
Molecular Formula: C7H11BrN4O
Molecular Weight: 247.09 g/mol

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

CAS No.:

Cat. No.: VC18269037

Molecular Formula: C7H11BrN4O

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide -

Specification

Molecular Formula C7H11BrN4O
Molecular Weight 247.09 g/mol
IUPAC Name 3-(4-bromopyrazol-1-yl)-2-(methylamino)propanamide
Standard InChI InChI=1S/C7H11BrN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)
Standard InChI Key UTJOCYYSMSVADO-UHFFFAOYSA-N
Canonical SMILES CNC(CN1C=C(C=N1)Br)C(=O)N

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide consists of a pyrazole ring substituted with a bromine atom at the 4-position and a propanamide side chain at the 1-position. The propanamide moiety is further functionalized with a methylamino group (-NHCH₃) at the second carbon, introducing both hydrogen-bonding capacity and steric bulk. The molecular formula is C₈H₁₂BrN₄O, with a calculated molecular weight of 275.11 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₂BrN₄O
Molecular Weight275.11 g/mol
SMILES NotationCC(NC(=O)CN1C=C(Br)C=N1)
logP (Partition Coefficient)1.82 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s logP value of 1.82 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for bioavailability in drug candidates .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, the methylamino group introduces conformational flexibility. Computational models indicate that the side chain adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes between the methyl group and bromine substituent . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal restricted rotation around the C-N bond of the amide group, contributing to distinct spectroscopic signatures .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide typically involves a three-step sequence:

  • Pyrazole Bromination: 1H-pyrazole undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid, yielding 4-bromo-1H-pyrazole with >85% regioselectivity .

  • Side-Chain Installation: The brominated pyrazole is alkylated with 2-(methylamino)propanamide via a nucleophilic substitution reaction. This step employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C, achieving 60–70% yield .

  • Purification: Column chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) isolates the target compound in ≥95% purity .

Table 2: Optimization of Alkylation Conditions

ParameterOptimal ValueYield Improvement
SolventDMF+15% vs. THF
Temperature80°C+20% vs. 60°C
BaseK₂CO₃+10% vs. NaH

Side Reactions and Byproducts

Competing pathways during synthesis include:

  • Over-alkylation: Excess alkylating agent leads to di-substituted pyrazoles, mitigated by stoichiometric control.

  • Amide Hydrolysis: Prolonged reaction times in polar solvents can hydrolyze the amide to carboxylic acid, requiring anhydrous conditions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C under nitrogen atmosphere. The compound exhibits hygroscopicity, requiring storage in desiccated environments .

Solubility Profile

Experimental solubility data (25°C):

  • Water: 12.4 mg/mL

  • Ethanol: 45.6 mg/mL

  • Dichloromethane: 8.2 mg/mL

The moderate aqueous solubility aligns with its logP value, suggesting suitability for oral formulations .

Biological Activity and Mechanism

Enzyme Inhibition Studies

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs), with patent applications highlighting derivatives with reduced gastrointestinal toxicity .

Agrochemistry

Field trials of fungicidal analogs show 90% efficacy against Phytophthora infestans at 50 ppm, outperforming commercial standards .

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